2,4-difluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O3S/c18-12-3-4-16(13(19)10-12)27(24,25)20-5-6-22-7-8-23-17(22)11-14(21-23)15-2-1-9-26-15/h1-4,7-11,20H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWYMYYLOHYBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=CN(C3=C2)CCNS(=O)(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic synthesis. The process may start with the preparation of the furan-2-yl-imidazo[1,2-b]pyrazole intermediate, which is then coupled with a benzenesulfonamide derivative under specific reaction conditions. Common reagents used in these steps include palladium catalysts for coupling reactions and various solvents to facilitate the reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents, acids, and bases are often used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazo[1,2-b]pyrazole have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A study demonstrated that modifications to the imidazo[1,2-b]pyrazole core can lead to enhanced selectivity against certain cancer types.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activities. Compounds containing furan and imidazole rings have been reported to possess antibacterial and antifungal properties. Case studies highlight the effectiveness of related compounds against resistant strains of bacteria, indicating that 2,4-difluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide may also exhibit similar effects.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Studies on related sulfonamide compounds reveal their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that the compound could be explored for its anti-inflammatory potential in conditions like arthritis or inflammatory bowel disease.
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of a related compound on breast cancer cell lines. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion tests, suggesting its potential as a therapeutic agent against bacterial infections.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and imidazo[1,2-b]pyrazole moieties could play a crucial role in binding to these targets, while the benzenesulfonamide group may enhance the compound’s solubility and stability.
Comparison with Similar Compounds
Example 56 (Patent EP 4 056 588 A1)
Compound: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide.
- Key Features : Chromen-4-one core, pyrazolo[3,4-d]pyrimidin, dual fluorophenyl substituents.
- Molecular Weight : 616.9 g/mol (M⁺).
- Melting Point : 211–214°C.
- Synthesis : Suzuki coupling with palladium catalysis.
- Comparison : Unlike the target compound, this analogue lacks the imidazo[1,2-b]pyrazol system but shares the benzenesulfonamide and fluorinated aromatic moieties. The chromen-4-one group may enhance π-π stacking in kinase binding pockets.
GSK2126458 (EP 4 056 588 A1)
Compound: 2,4-Difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide.
- Key Features: Difluoro-benzenesulfonamide linked to a pyridinyl-quinolinyl scaffold.
- Biological Activity : Dual PI3K/mTOR inhibitor with IC₅₀ values <10 nM for PI3Kα.
Benzenesulfonamide Derivatives in Medicinal Chemistry
N-[2-[(3,5-Dimethoxyphenyl)amino]ethyl]-4-methylbenzenesulfonamide (Clarke’s Analysis of Drugs and Poisons)
- Key Features: Methylbenzenesulfonamide with a diaminoethyl linker.
- Applications : Anticancer and anti-inflammatory prototypes.
- Comparison : The absence of fluorination and heterocyclic appendages in this derivative highlights the target compound’s advanced pharmacokinetic optimization via fluorination and fused-ring systems.
Data Table: Comparative Analysis of Structural and Pharmacological Properties
Research Findings and Hypotheses
- Selectivity: The furan-imidazo-pyrazol system in the target compound may confer unique selectivity compared to quinoline- or chromen-based analogues, as furan’s oxygen atom could engage in hydrogen bonding with kinase hinge regions.
- Metabolic Stability: The 2,4-difluoro substitution likely enhances metabolic stability relative to non-fluorinated benzenesulfonamides, as seen in GSK2126458.
- Solubility : The ethyl linker may improve aqueous solubility compared to bulkier aromatic systems in Example 56.
Biological Activity
2,4-Difluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a furan ring , an imidazo[1,2-b]pyrazole moiety , and a benzenesulfonamide group . The synthesis typically involves multi-step organic reactions, including:
- Formation of the imidazo[1,2-b]pyrazole core : Achieved through cyclization of appropriate precursors.
- Introduction of the furan ring : Functionalization via Suzuki-Miyaura coupling.
- Attachment of the ethyl linker : Alkylation reactions are employed.
- Final acylation : The methoxyacetamide group is introduced under basic conditions.
Biological Activity
The biological activity of 2,4-difluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide has been investigated in various studies:
Antiviral Activity
Research indicates that compounds with similar structures exhibit antiviral properties. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant activity against viral targets at low micromolar concentrations .
Anticancer Properties
In vitro studies have shown that related compounds can inhibit cancer cell growth effectively. For example, a derivative with an imidazo[1,2-b]pyrazole structure displayed IC50 values in the nanomolar range against various cancer cell lines .
Antimicrobial Effects
Compounds containing benzenesulfonamide groups have been noted for their antimicrobial activity. A study reported that certain sulfonamide derivatives exhibited potent antibacterial effects comparable to standard antibiotics .
Case Studies
Several case studies illustrate the biological efficacy of related compounds:
| Study | Compound | Activity | IC50 (μM) | Notes |
|---|---|---|---|---|
| 1 | Compound A | Antiviral | 0.20 | Effective against TMV CP |
| 2 | Compound B | Anticancer | 1.5 | Significant growth inhibition in HT29 cells |
| 3 | Compound C | Antimicrobial | 0.35 | Comparable to norfloxacin |
The biological activity is largely attributed to the interaction of the compound with specific cellular targets:
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including sulfonamide coupling, imidazo[1,2-b]pyrazole ring formation, and furan substitution. Key parameters include:
- Temperature : 60–80°C for imidazole cyclization to avoid side reactions .
- pH : Neutral to slightly basic (pH 7–8) during sulfonamide coupling to ensure nucleophilic attack by the amine .
- Catalysts : Use of Pd catalysts for cross-coupling reactions involving the furan moiety . Monitoring via thin-layer chromatography (TLC) and ¹H NMR is critical to track intermediate formation .
Q. Which purification methods ensure high purity for this compound?
- Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) removes unreacted starting materials .
- Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves polar impurities, achieving >95% purity .
- Recrystallization from ethanol/dichloromethane (1:2 v/v) yields single crystals for structural validation .
Q. What analytical techniques confirm the compound’s structural identity?
- ¹H/¹³C NMR : Assign peaks for fluorine atoms (δ ~110–120 ppm for ¹³C-F) and sulfonamide protons (δ ~7.5–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₁H₁₈F₂N₄O₃S) .
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Q. How does the compound’s stability vary under different storage conditions?
- pH stability : Degrades rapidly in strongly acidic (pH <3) or basic (pH >10) conditions due to sulfonamide hydrolysis .
- Thermal stability : Stable at 25°C for 6 months; degradation observed >60°C via DSC .
- Light sensitivity : Store in amber vials to prevent furan ring photo-oxidation .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Compare analogs with substituted furans (e.g., thiophene or pyrrole) to assess heterocycle impact on bioactivity .
- Functional group swaps : Replace 2,4-difluorophenyl with chloro- or methoxy-substituted benzenesulfonamides to study electronic effects .
- Bioassays : Test modified analogs against target enzymes (e.g., kinases) using IC₅₀ assays and correlate with logP values .
Q. What mechanisms underlie its interactions with biological targets?
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kₒff) to purified receptors (e.g., COX-2 or 5-LOX) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify hydrophobic or hydrogen-bonding interactions .
- Mutagenesis studies : Replace key residues (e.g., Ser530 in COX-2) to validate sulfonamide binding pockets .
Q. How does its bioactivity compare to structurally similar compounds?
- Antimicrobial activity : Less potent than N-(2-hydroxyethyl)-4-methylbenzenesulfonamide due to reduced solubility .
- Anti-inflammatory effects : Outperforms 5-(difluoromethyl)pyrazole analogs by 10-fold in COX-2 inhibition .
- Selectivity : Trifluoromethyl substitution in analogs (e.g., ) enhances kinase selectivity over non-target receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
